molecular formula C12H15NO4 B14872381 4-[(3-Methoxybenzoyl)amino]butanoic acid

4-[(3-Methoxybenzoyl)amino]butanoic acid

Cat. No.: B14872381
M. Wt: 237.25 g/mol
InChI Key: OSIFKIWUFFLRNS-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzoyl)amino]butanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a methoxybenzoyl group attached to an amino butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxybenzoyl)amino]butanoic acid typically involves the reaction of 3-methoxybenzoic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3-methoxybenzoic acid and the amino group of butanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxybenzoyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid derivatives, while reduction of the carbonyl group can produce corresponding alcohols .

Scientific Research Applications

4-[(3-Methoxybenzoyl)amino]butanoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxybenzoyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The amino butanoic acid backbone may also play a role in modulating the compound’s overall bioactivity .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-[(3-methoxybenzoyl)amino]butanoic acid

InChI

InChI=1S/C12H15NO4/c1-17-10-5-2-4-9(8-10)12(16)13-7-3-6-11(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,13,16)(H,14,15)

InChI Key

OSIFKIWUFFLRNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCC(=O)O

Origin of Product

United States

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